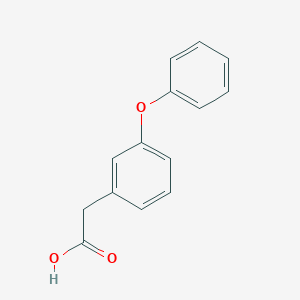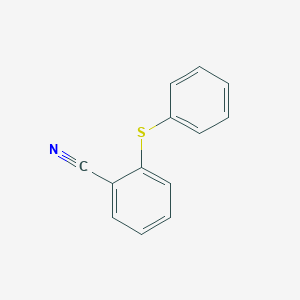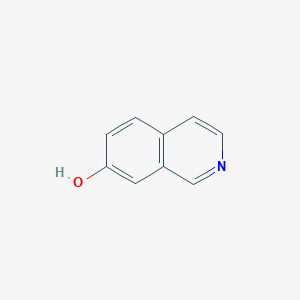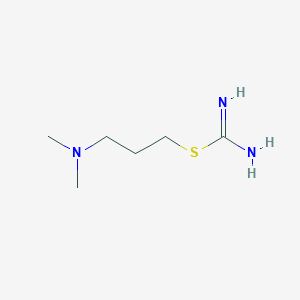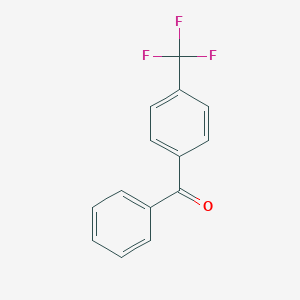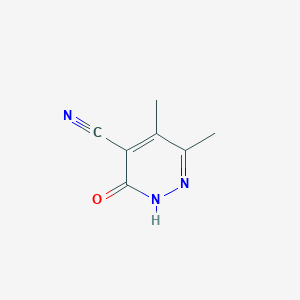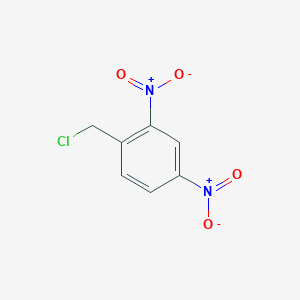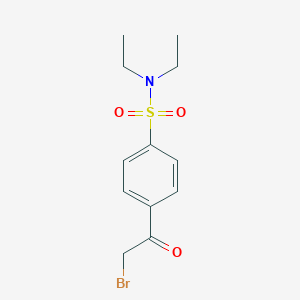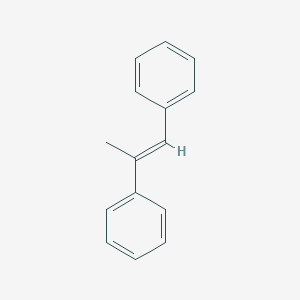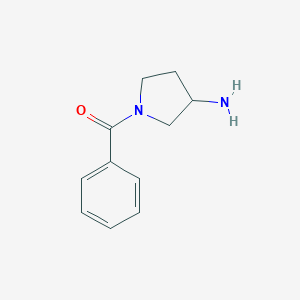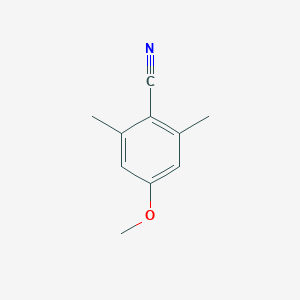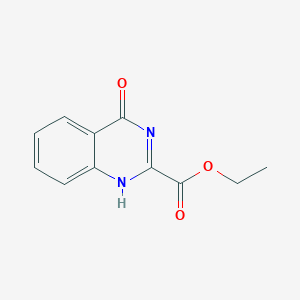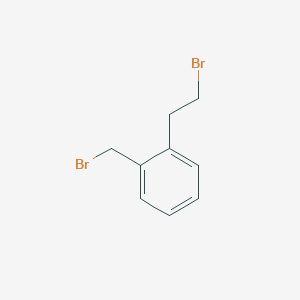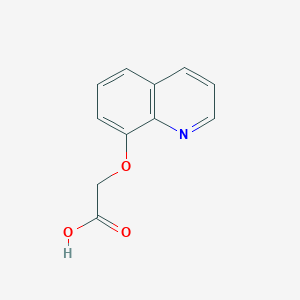
8-羟基喹啉乙酸
描述
(Quinolin-8-yloxy)-acetic acid is an organic compound that features a quinoline ring system attached to an acetic acid moiety via an oxygen atom
科学研究应用
(Quinolin-8-yloxy)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
Target of Action
It’s structurally related compound, 8-quinolinamines, have shown potent in vitro antimalarial activity
Mode of Action
Quinoline derivatives are known to undergo various reactions, including intramolecular main group metal lewis acid-catalyzed formal hydroamination and hydroarylation . These reactions involve the formation of C–C and C–Z (Z = heteroatom) bonds .
Biochemical Pathways
For instance, they can undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation .
Pharmacokinetics
In silico pharmacokinetics predictions for related compounds have shown high gastrointestinal (gi) absorption and good bioavailability .
Result of Action
Related compounds, such as 8-quinolinamines, have shown potent in vitro antimalarial activity , suggesting that (Quinolin-8-yloxy)-acetic acid may have similar effects.
Action Environment
It’s worth noting that related compounds have shown significant anti-corrosion properties in acidic environments . This suggests that the action of (Quinolin-8-yloxy)-acetic acid may also be influenced by environmental conditions such as pH.
生化分析
Biochemical Properties
(Quinolin-8-yloxy)-acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein tyrosine phosphatase 1B, which is crucial in the modulation of insulin signaling pathways . Additionally, (Quinolin-8-yloxy)-acetic acid interacts with enzymes involved in metabolic pathways, influencing the flux of metabolites and the overall metabolic state of the cell . These interactions highlight the compound’s potential in therapeutic applications, particularly in diseases related to metabolic dysregulation.
Cellular Effects
The effects of (Quinolin-8-yloxy)-acetic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (Quinolin-8-yloxy)-acetic acid has demonstrated cytotoxic activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This compound affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular response to stress and damage . Furthermore, its impact on cellular metabolism includes modulation of metabolic pathways, which can lead to changes in energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, (Quinolin-8-yloxy)-acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound’s interaction with protein tyrosine phosphatase 1B results in enzyme inhibition, which affects downstream signaling pathways involved in insulin regulation . Additionally, (Quinolin-8-yloxy)-acetic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Quinolin-8-yloxy)-acetic acid can change over time. Studies have shown that the compound is relatively stable under standard storage conditions, with minimal degradation observed . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to (Quinolin-8-yloxy)-acetic acid can lead to sustained changes in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of (Quinolin-8-yloxy)-acetic acid in animal models are dose-dependent. At lower doses, the compound has been shown to exert beneficial effects, such as improved metabolic regulation and reduced tumor growth . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
(Quinolin-8-yloxy)-acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through these pathways . For instance, the compound’s inhibition of protein tyrosine phosphatase 1B affects the insulin signaling pathway, which is critical for glucose metabolism . Additionally, (Quinolin-8-yloxy)-acetic acid can influence the levels of various metabolites, thereby altering the metabolic state of the cell . Understanding these interactions is essential for elucidating the compound’s role in metabolic regulation.
Transport and Distribution
The transport and distribution of (Quinolin-8-yloxy)-acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, (Quinolin-8-yloxy)-acetic acid can be transported into cells via organic anion transporters, which facilitate its uptake and distribution . Once inside the cell, the compound can bind to various proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of (Quinolin-8-yloxy)-acetic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, (Quinolin-8-yloxy)-acetic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting metabolic pathways and enzyme activity . Understanding the subcellular localization of (Quinolin-8-yloxy)-acetic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Quinolin-8-yloxy)-acetic acid typically involves the reaction of 8-hydroxyquinoline with chloroacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
- Dissolve 8-hydroxyquinoline in a suitable solvent like ethanol or methanol.
- Add chloroacetic acid and a base to the solution.
- Heat the reaction mixture under reflux conditions for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: (Quinolin-8-yloxy)-acetic acid can undergo oxidation reactions to form quinolin-8-yloxy-acetate derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include quinolin-8-yloxy-acetates.
- Reduction products include hydrogenated quinoline derivatives.
- Substitution products vary depending on the substituent introduced.
相似化合物的比较
8-Hydroxyquinoline: Shares the quinoline ring system but lacks the acetic acid moiety.
Quinoline-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Quinolin-8-yl acetate: An ester derivative of (Quinolin-8-yloxy)-acetic acid.
Uniqueness: (Quinolin-8-yloxy)-acetic acid is unique due to the presence of both the quinoline ring and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2-quinolin-8-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKYIZBUGAZUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277771 | |
| Record name | (Quinolin-8-yloxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-89-6 | |
| Record name | 5326-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Quinolin-8-yloxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


